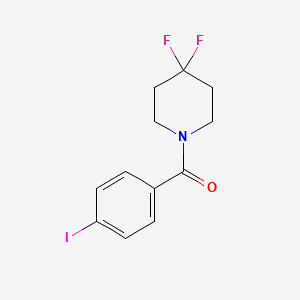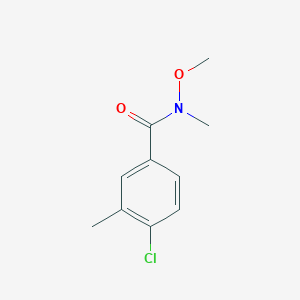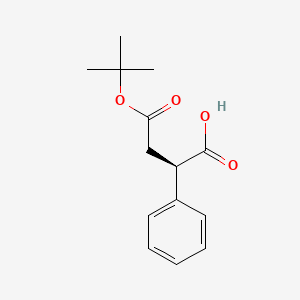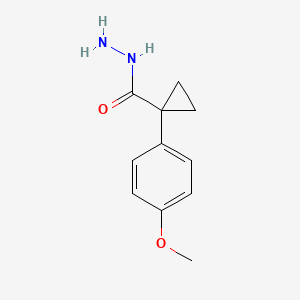
1-(4-Methoxyphenyl)cyclopropanecarbohydrazide
Overview
Description
Scientific Research Applications
Antiproliferative Activity in Cancer Research
1-(4-Methoxyphenyl)cyclopropanecarbohydrazide-related compounds have been investigated for their antiproliferative activity against cancer cell lines. A study by Lu et al. (2021) synthesized a compound similar to 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide and found it exhibited significant inhibitory activity against some cancer cell lines (Lu et al., 2021).
Antioxidant and Anticancer Activities
Tumosienė et al. (2020) researched derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, closely related to the target compound, demonstrating notable antioxidant and anticancer activities. These compounds were more cytotoxic against specific cancer cell lines, indicating their potential as therapeutic agents (Tumosienė et al., 2020).
Antimicrobial and Antioxidant Studies
Compounds with a structure similar to 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide have been synthesized and tested for their antimicrobial and antioxidant properties. Raghavendra et al. (2016) found that certain derivatives showed excellent antibacterial and antifungal activities, along with profound antioxidant potential (Raghavendra et al., 2016).
Applications in Stereocontrolled Synthesis
In the field of stereocontrolled synthesis, Baird et al. (2001) prepared compounds related to 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide, demonstrating the utility of such compounds in obtaining stereochemically complex structures (Baird et al., 2001).
Potential in Photoinduced Electron Transfer Studies
Ikeda et al. (2003) conducted a study on compounds structurally related to 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide, investigating their behavior in photoinduced electron transfer processes. This research highlights the compound's relevance in studying complex organic reactions (Ikeda et al., 2003).
Safety And Hazards
1-(4-Methoxyphenyl)cyclopropanecarbohydrazide is considered hazardous. It’s harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(4-methoxyphenyl)cyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)11(6-7-11)10(14)13-12/h2-5H,6-7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFIYYOWHACJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)cyclopropanecarbohydrazide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine](/img/structure/B1456984.png)
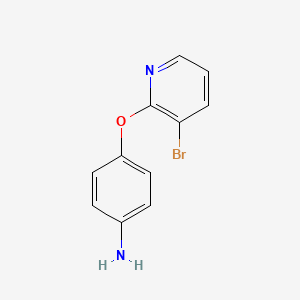
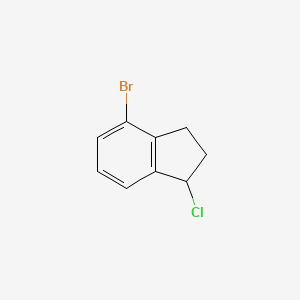
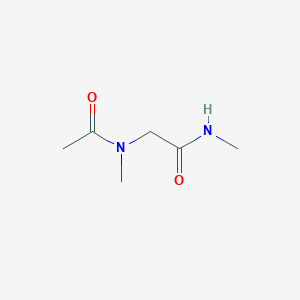

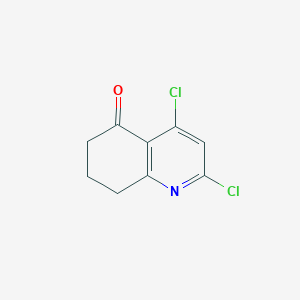

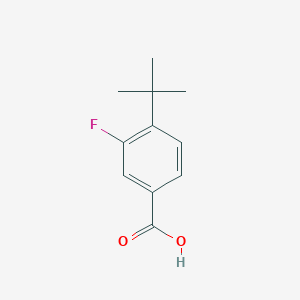
![1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine](/img/structure/B1456998.png)

